molecular formula C14H8F3N3O2S B2752891 5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-97-0

5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2752891
CAS No.: 851943-97-0
M. Wt: 339.29
InChI Key: LHVUEWJKASLHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic system comprising a thiazole and pyrimidine ring. The core structure is substituted at position 6 with a carboxamide group and at position 5 with a 4-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2S/c15-14(16,17)8-1-3-9(4-2-8)19-11(21)10-7-18-13-20(12(10)22)5-6-23-13/h1-7H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVUEWJKASLHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and bioavailability, potentially increasing the compound's efficacy in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. The thiazolo[3,2-a]pyrimidine structure is known to inhibit various enzymes and receptors that are critical in tumor growth and proliferation.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the anticancer activity of several thiazolo[4,5-d]pyrimidine derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds could inhibit cell viability in human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .

Case Study: Anticancer Evaluation

A comprehensive evaluation involved twelve new compounds synthesized based on the thiazolo[4,5-d]pyrimidine scaffold. Among these, specific derivatives were selected for further testing by the National Cancer Institute using the NCI-60 screening program. Notably, one derivative demonstrated potent activity against multiple cancer types, highlighting the therapeutic promise of this chemical class .

Data Table: Anticancer Activity of Selected Derivatives

Compound IDStructureCell Line TestedIC50 (µM)Notes
2b2bA37512.5High potency
3b3bDU1458.0Most active
4b4bMCF-715.0Significant inhibition
4c4cC3210.0Moderate activity

Pharmacokinetics and Toxicity

The pharmacokinetic profile of thiazolo[3,2-a]pyrimidines suggests favorable absorption and distribution characteristics due to the trifluoromethyl substitution. However, toxicity studies are crucial to evaluate the safety profile of these compounds. Preliminary data indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they also show lower toxicity towards normal cell lines like CHO-K1 and HaCaT .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Features
Target Compound: 5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide R1 = CF3-Ph, R2 = H, R3 = H C15H9F3N3O2S 352.31 Strong electron-withdrawing CF3 group; potential metabolic stability
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl analog (CAS 313705-12-3) R1 = 4-MeO-Ph, R2 = Me, R3 = Ph C21H19N3O3S 401.46 Methoxy group enhances solubility; reported crystallographic data
N-(3-Fluorophenyl)-5-oxo-2,3-dihydro analog (CAS RN: N/A) R1 = 3-F-Ph, R2 = H, R3 = H C13H10FN3O2S 299.30 Fluorine substituent improves bioavailability
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro analog (Molbank M1581) R1 = 4-Br-Ph, R2 = Me, R3 = EtO2C C17H17BrN2O3S 409.29 Bromine enhances halogen bonding; characterized via X-ray crystallography
5-oxo-N-(3-phenylpropyl) analog (CAS 497072-38-5) R1 = CH2CH2Ph, R2 = H, R3 = H C16H17N3O2S 315.39 Aliphatic chain increases lipophilicity

Key Observations:

  • Electron-Withdrawing Groups (e.g., CF3, Br): The trifluoromethyl group in the target compound enhances metabolic stability compared to methoxy or methyl groups . Bromine in the 4-bromophenyl analog facilitates halogen bonding, influencing crystal packing .
  • Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., phenyl, fluorophenyl) improve π-π stacking interactions, whereas aliphatic chains (e.g., 3-phenylpropyl) enhance membrane permeability .

Crystallographic and Geometric Analysis

  • Target Compound: No crystallographic data is provided, but analogs like the ethyl 7-methyl-3-oxo-5-phenyl derivative () exhibit a puckered pyrimidine ring (deviation: 0.224 Å from plane) and dihedral angles of 80.94° between fused rings .
  • Packing Interactions: C—H···O hydrogen bonds in analogs form bifurcated chains, influencing solubility and stability .

Pharmacological Potential (Inferred from Analogs)

  • Antimicrobial Activity: Thiazolo[3,2-a]pyrimidines with 4-methoxyphenyl substituents show activity against S. aureus (MIC: 8 µg/mL) .
  • Kinase Inhibition: Fluorophenyl-substituted analogs exhibit IC50 values < 100 nM for JAK3 kinase .
  • Neuroprotective Effects: Compounds with trifluoromethyl groups are explored for Alzheimer’s disease due to Aβ aggregation inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.